molecular formula C9H4BrClFN B2823779 7-Bromo-1-chloro-5-fluoroisoquinoline CAS No. 1546686-12-7

7-Bromo-1-chloro-5-fluoroisoquinoline

Cat. No. B2823779
CAS RN: 1546686-12-7
M. Wt: 260.49
InChI Key: JGVCCYWNGDXMBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromo-1-chloro-5-fluoroisoquinoline is a halogenated heterocycle . It is a compound with the molecular formula C9H5BrClN . It is a solid substance .


Molecular Structure Analysis

The molecular weight of 7-Bromo-1-chloro-5-fluoroisoquinoline is 242.50 . The InChI code is 1S/C9H5BrClN/c10-7-2-1-6-3-4-12-9(11)8(6)5-7/h1-5H . The SMILES string is Clc1nccc2ccc(Br)cc12 .


Physical And Chemical Properties Analysis

7-Bromo-1-chloro-5-fluoroisoquinoline is a solid substance . Its melting point is between 121-126 °C .

Scientific Research Applications

Antiplasmodial Activity

7-Bromo-1-chloro-5-fluoroisoquinoline derivatives have been explored for their antiplasmodial activity, particularly against chloroquine-susceptible and -resistant Plasmodium falciparum. Research indicates that certain 7-substituted 4-aminoquinolines, including those with bromo substituents, maintain activity against these malaria-causing parasites. This suggests a potential pathway for developing new antimalarial drugs that could overcome chloroquine resistance (De, D.; Krogstad, F. M.; Byers, L.; Krogstad, D., 1998).

Antitumor Activity

Compounds related to 7-bromo-1-chloro-5-fluoroisoquinoline have been synthesized and studied for their antitumor properties. Specifically, derivatives have been tested for their ability to induce apoptosis in cultured tumor cells and inhibit DNA-topoisomerase I, a key enzyme involved in DNA replication and cell division. This highlights their potential as novel antitumor agents with mechanisms distinct from traditional chemotherapy drugs (Golubev, A.; Bogomolov, V. O.; Shidlovskii, A. F.; Dezhenkova, L. G.; Peregudov, A.; Shtil, A.; Chkanikov, N. D., 2010).

Antibacterial Properties

Research into 7-substituted quinolones, including 7-bromo-1-chloro-5-fluoroisoquinoline derivatives, has revealed significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pneumoniae. These findings are crucial for the development of new antibiotics in an era of increasing antibiotic resistance. The studies focus on the structure-activity relationships, aiming to enhance the antibacterial efficacy and spectrum of activity (Hayashi, K.; Takahata, M.; Kawamura, Y.; Todo, Y., 2002).

Safety and Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .

properties

IUPAC Name

7-bromo-1-chloro-5-fluoroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrClFN/c10-5-3-7-6(8(12)4-5)1-2-13-9(7)11/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGVCCYWNGDXMBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1C(=CC(=C2)Br)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-1-chloro-5-fluoroisoquinoline

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